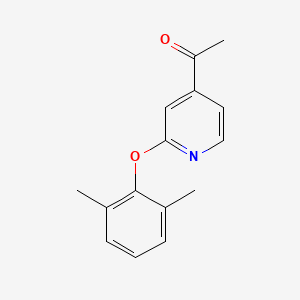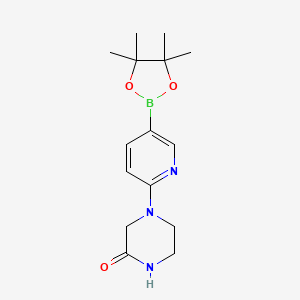
4-Acetyl-2-(2,6-dimethylphenoxy) pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is a chemical compound with the CAS Number 1607436-58-7 . It has a molecular weight of 241.29 and a molecular formula of C15H15NO2 .
Molecular Structure Analysis
The molecular structure of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” consists of a pyridine ring with an acetyl group at the 4-position and a 2,6-dimethylphenoxy group at the 2-position .Chemical Reactions Analysis
Pyridinium salts, which are structurally similar to “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine”, have been highlighted for their synthetic routes and reactivity . They have played an intriguing role in a wide range of research topics .Physical And Chemical Properties Analysis
The predicted density of “4-Acetyl-2-(2,6-dimethylphenoxy) pyridine” is approximately 1 g/cm3 . The predicted boiling point is 376.9±42.0 °C . The melting point and flash point are not available .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Design
Pyridine derivatives, including 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, serve as valuable building blocks in drug discovery. Researchers explore their potential as bioactive ligands due to their flexible and multidentate nature. These compounds can mimic physiological effects similar to pyridoxal-amino acid systems, which play crucial roles in metabolic reactions. Notably, they exhibit a wide range of bioactivities, such as antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsant, antidepressant, anti-inflammatory, and antihypertensive effects .
Chemosensors and Ion Recognition
Certain pyridine-based Schiff bases, derived from compounds like 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, possess strong binding abilities toward various cations and anions. These Schiff bases exhibit unique photophysical properties, making them suitable for ion recognition. Researchers develop chemosensors using these compounds for qualitative and quantitative detection of specific ions in environmental and biological media .
Dual Kinase Inhibition in Cancer Therapeutics
A related compound, 2-amino-4-(1-piperidine) pyridine, has been designed as a dual inhibitor targeting clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). Such kinase inhibitors play a crucial role in cancer therapy by disrupting aberrant signaling pathways .
Antimicrobial and Antifungal Properties
While specific studies on 4-acetyl-2-(2,6-dimethylphenoxy) pyridine are limited, pyridine derivatives in general exhibit antibacterial and antifungal activities. These compounds could potentially contribute to the development of novel antimicrobial agents .
Photophysical Applications
The unique photophysical properties of pyridine-based Schiff bases, including fluorescence enhancement, make them interesting candidates for applications in sensors, imaging, and optoelectronics. Researchers explore their potential in designing novel materials for various photonic devices .
Agrochemicals and Crop Protection
Pyridine derivatives find applications in agrochemicals, including herbicides, insecticides, and fungicides. While not specific to 4-acetyl-2-(2,6-dimethylphenoxy) pyridine, this class of compounds contributes to crop protection and sustainable agriculture .
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(2,6-dimethylphenoxy)pyridin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-5-4-6-11(2)15(10)18-14-9-13(12(3)17)7-8-16-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCPNEGEYVCLQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-2-(2,6-dimethylphenoxy) pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2756109.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2756111.png)

![7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B2756113.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2756115.png)
![Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B2756117.png)



![1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3-(p-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![1-(4-methoxyphenyl)-5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-3-carboxamide](/img/structure/B2756129.png)
